PDK1 Inhibitor Class Membership with Absence of Publicly Available Comparative IC50 Data
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is categorised as a PDK1 (PDHK1) inhibitor based on its inclusion in the patent family US20130165450 and its annotation in the DrugMap and TTD databases [1][2]. No quantitative IC50 or Ki value for this specific compound is publicly accessible from non‑excluded sources. The closest in‑class compound for which quantitative data exist is ‘Thiazole carboxamide derivative 1’, also a PDHK1 inhibitor from the same patent family, but no direct head‑to‑head comparison is available [1]. Consequently, the present evidence level is ‘Supporting evidence’.
| Evidence Dimension | PDK1 inhibition (target engagement) |
|---|---|
| Target Compound Data | No publicly reported IC50/Ki (annotated as PDHK1 inhibitor in DrugMap/TTD) |
| Comparator Or Baseline | Thiazole carboxamide derivative 1 (same patent family) – quantitative IC50 not disclosed for direct comparison |
| Quantified Difference | Not calculable |
| Conditions | Database annotation (TTD/DrugMap); no published enzyme assay found for this specific compound |
Why This Matters
Procurement decisions must rely on the compound’s verified PDK1 inhibitor class identity; users requiring quantified potency should request in‑house assay data or synthesise a focused set of analogs for direct comparison.
- [1] DrugMap. Thiazole carboxamide derivative 6. Drug ID: D0Z5HL. Available at: https://drugmap.idrblab.net/data/drug/details/DMWHCOE. View Source
- [2] TTD. Thiazole carboxamide derivative 6. Drug ID: D0Z5HL. Available at: https://ttd.idrblab.cn/data/drug/details/d0z5hl. View Source
